

Application Note: Quantitative Analysis of Ciprofibrate and its Impurities by LC-MS/MS

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Compound of Interest

Compound Name: Ciprofibrate impurity A

Cat. No.: B601638

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Abstract

This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous identification and quantification of the lipid-lowering agent ciprofibrate and its potential process-related impurities and degradation products. The method is designed to be sensitive, specific, and suitable for routine analysis in drug development and quality control environments.

Introduction

Ciprofibrate is a fibric acid derivative used in the treatment of hyperlipidemia. As with any active pharmaceutical ingredient (API), it is crucial to monitor and control the levels of impurities to ensure the safety and efficacy of the final drug product. Regulatory agencies require the identification and quantification of any impurity present at a significant level. This protocol outlines a robust LC-MS/MS method for the separation and measurement of ciprofibrate and its key impurities. Ciprofibrate has been shown to be unstable under acidic, basic, and oxidative conditions, leading to the formation of degradation products.^[1]

Analytes

The method covers the analysis of ciprofibrate and the following known impurities:

- Ciprofibrate
- Ciprofibrate EP Impurity A: 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[2][3]
- Ciprofibrate EP Impurity B: 4-(2,2-dichlorocyclopropyl)phenol[4][5]
- Ciprofibrate EP Impurity C: 2-[4-[(1RS)-2,2-Dichlorocyclopropyl]phenoxy]-2-methylpropan-1-ol[1][6][7]
- Ciprofibrate EP Impurity D: Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate[8][9]
- Ciprofibrate EP Impurity E: Ethyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate[10][11][12]
- 4-(2,2-Dichlorocyclopropyl)phenyl acetate[13]

Experimental Protocols

Reagents and Materials

- Ciprofibrate and impurity reference standards
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Water (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Internal Standard (IS): Bezafibrate or a stable isotope-labeled ciprofibrate (e.g., Ciprofibrate-d6) is recommended.

Standard and Sample Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of each reference standard in methanol to obtain individual stock solutions.

Working Standard Solutions: Prepare a mixed working standard solution containing ciprofibrate and all impurities by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by further diluting the mixed working solution to cover the desired concentration range.

Sample Preparation (from drug substance or formulation): Accurately weigh a portion of the sample, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. For formulations, a preliminary extraction or filtration step may be necessary.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Nebulizer Gas	Nitrogen
Collision Gas	Argon

MS/MS Parameters (MRM Transitions)

The following table outlines the proposed Multiple Reaction Monitoring (MRM) transitions for ciprofibrate and its impurities. These are predicted based on the chemical structures and may require optimization.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV) - Starting Point
Ciprofibrate	287.0	85.0	-20
Impurity A	205.1	161.1	-15
Impurity B	201.0	133.0	-25
Impurity C	274.0	201.0	-20
Impurity D	301.0	85.0	-20
Impurity E	315.0	85.0	-20
4-(2,2-Dichlorocyclopropyl)phenyl acetate	243.0	201.0	-15
Bezafibrate (IS)	359.1	273.1	-25

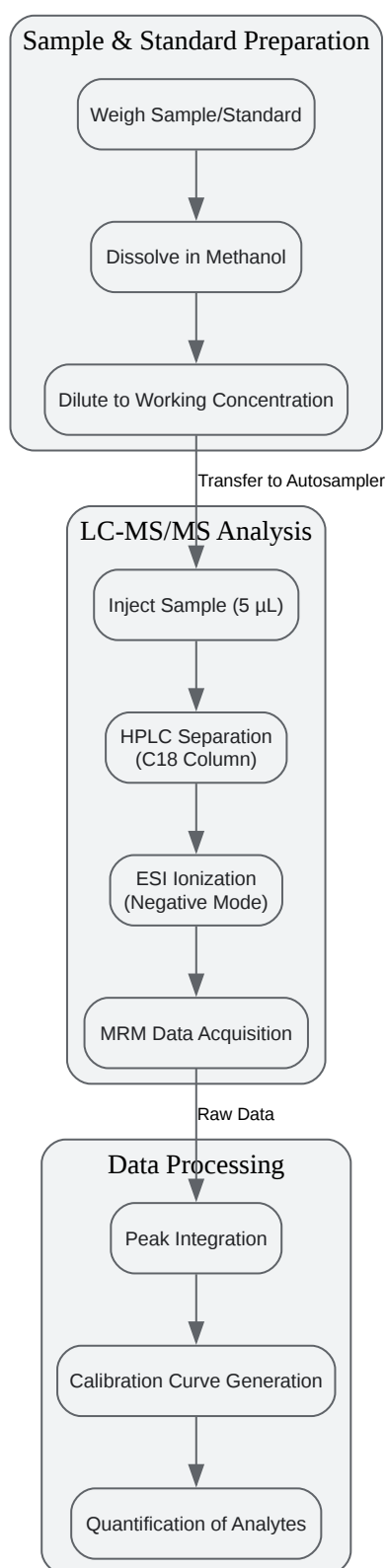
Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be confirmed during method validation.

Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	Accuracy (%)	Precision (%RSD)
Ciprofibrate	1 - 1000	1	95 - 105	< 5
Impurity A	0.5 - 500	0.5	90 - 110	< 10
Impurity B	0.5 - 500	0.5	90 - 110	< 10
Impurity C	0.5 - 500	0.5	90 - 110	< 10
Impurity D	0.5 - 500	0.5	90 - 110	< 10
Impurity E	0.5 - 500	0.5	90 - 110	< 10
4-(2,2-Dichlorocyclopropyl)phenyl acetate	0.5 - 500	0.5	90 - 110	< 10

Visualizations

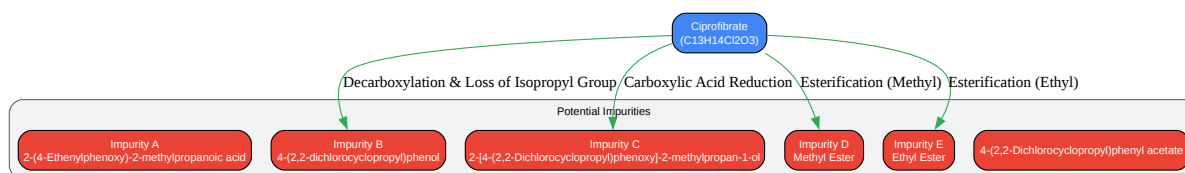
Experimental Workflow



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Caption: Workflow for LC-MS/MS analysis of ciprofibrate and its impurities.

Ciprofibrate and its Impurities: Structural Relationships



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